molecular formula C4H9N3O2 B1454168 Iminohydrazinoacetic acid ethyl ester CAS No. 53085-26-0

Iminohydrazinoacetic acid ethyl ester

Cat. No.: B1454168
CAS No.: 53085-26-0
M. Wt: 131.13 g/mol
InChI Key: MPSVVZLIWUIPOL-UHFFFAOYSA-N
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Description

Iminohydrazinoacetic acid ethyl ester is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Iminohydrazinoacetic acid ethyl ester (IHAEE) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with IHAEE, including its effects on various biological systems, mechanisms of action, and relevant research findings.

IHAEE is an ethyl ester derivative of iminohydrazinoacetic acid, characterized by the presence of hydrazine and acetic acid functionalities. Its molecular structure allows it to interact with biological membranes and cellular components, making it a candidate for various therapeutic applications.

1. Antitumor Activity

Studies have indicated that IHAEE exhibits significant antitumor properties. For instance, a petroleum ether extract containing IHAEE demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (μg/mL)
A5499.14
MCF-715.15
HepG222.26

These results suggest that IHAEE may inhibit tumor cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

IHAEE has also been evaluated for its antimicrobial properties. Research indicates that ethyl esters of fatty acids, similar to IHAEE, possess broad-spectrum antimicrobial activity against various pathogens. Specifically, it has been shown to target Malassezia spp., a genus of fungi associated with skin conditions like dandruff and seborrheic dermatitis. The minimal inhibitory concentrations (MIC) against these fungi ranged from 5 to 10 mmol/L . This suggests a potential for IHAEE in topical formulations aimed at treating fungal infections.

3. Anti-inflammatory Effects

The anti-inflammatory properties of IHAEE have been explored using animal models. In studies involving carrageenan-induced paw edema in rats, IHAEE demonstrated significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent. The effective doses ranged from 4 to 40 mg/kg body weight, with maximum inhibition observed at higher doses . This activity may be attributed to the modulation of inflammatory mediators such as prostaglandins and cytokines.

The biological activities of IHAEE can be attributed to several mechanisms:

  • Cell Membrane Interaction : The ethyl ester group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with cellular targets.
  • Enzyme Inhibition : IHAEE may inhibit specific enzymes involved in tumor growth and inflammation, contributing to its antitumor and anti-inflammatory effects.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, which are critical in cancer progression and inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of IHAEE on human cancer cell lines revealed that treatment with varying concentrations resulted in significant cell death compared to untreated controls. The study utilized an MTT assay to quantify cell viability post-treatment.

Case Study 2: Anti-inflammatory Response

In another case study involving rat models, administration of IHAEE significantly reduced paw edema induced by carrageenan. This study highlighted the dose-dependent nature of the anti-inflammatory response and provided insights into the timing of peak efficacy following administration.

Properties

IUPAC Name

ethyl 2-amino-2-hydrazinylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVVZLIWUIPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-amino-2-thioxoacetate (5) (5 g, 37.5 mmol) was dissolved in ethanol and cooled to 0° C. Hydrazine in THF (1M, 37.5 mmol) was added dropwise and stirred at ambient temperature for 1 h. The reaction mixture was concentrated, white flakes of ethyl 2-amino-2-hydrazonoacetate were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Name
Quantity
37.5 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Iminohydrazinoacetic acid ethyl ester
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Iminohydrazinoacetic acid ethyl ester
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Iminohydrazinoacetic acid ethyl ester
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Iminohydrazinoacetic acid ethyl ester
Reactant of Route 5
Iminohydrazinoacetic acid ethyl ester
Reactant of Route 6
Iminohydrazinoacetic acid ethyl ester

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